Acetyldipeptide A2 is a synthetic dipeptide that has garnered interest in various scientific fields, particularly in cosmetic and pharmaceutical applications. This compound is derived from amino acids and is characterized by its unique structure, which contributes to its biological activity and potential therapeutic uses. Acetyldipeptide A2 is primarily recognized for its role in stimulating collagen synthesis, making it a valuable ingredient in anti-aging formulations.
Acetyldipeptide A2 can be synthesized through various methods, including solid-phase peptide synthesis and fermentation processes involving specific microbial strains such as Pseudoalteromonas antarctica . The compound is often produced in controlled laboratory settings to ensure purity and efficacy.
Acetyldipeptide A2 falls under the classification of peptides, specifically as a dipeptide derivative. It is categorized within the broader scope of bioactive peptides, which are known for their physiological effects and potential health benefits .
The synthesis of Acetyldipeptide A2 can be accomplished through multiple approaches:
The solid-phase synthesis typically requires the use of protecting groups for amino acids to prevent unwanted reactions during coupling. The purification of the final product may involve techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Acetyldipeptide A2 consists of two amino acids linked by a peptide bond with an acetyl group attached to one of the amino acid residues. Its molecular formula is represented as C₁₄H₁₈N₂O₄, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms .
Acetyldipeptide A2 undergoes various chemical reactions typical for peptides:
The reactivity of Acetyldipeptide A2 is influenced by factors such as pH and temperature, which can affect the stability of the peptide bond and the acetyl group.
The mechanism by which Acetyldipeptide A2 exerts its effects primarily involves stimulation of collagen synthesis in skin cells. This action is believed to occur through interaction with specific cellular receptors that trigger signaling pathways associated with fibroblast activity and extracellular matrix production .
Research indicates that Acetyldipeptide A2 enhances collagen type I synthesis, which is crucial for maintaining skin elasticity and reducing signs of aging .
Acetyldipeptide A2 has several scientific uses:
Acetyldipeptide A2 (N-acetyl-tyrosyl-arginine hexadecyl ester), also known as Acetyl Dipeptide-1 Cetyl Ester, is a synthetic lipopeptide consisting of two modified amino acids—tyrosine and arginine—with an acetyl group at the N-terminus and a cetyl ester moiety at the C-terminus. Its chemical formula is C~33~H~57~N~5~O~5~ (molecular weight: 603.85 g/mol) and it carries a net positive charge at physiological pH due to the guanidinium group of arginine [1] [9]. This compound belongs to the dipeptide derivative category within peptide therapeutics, characterized by strategic chemical modifications that enhance both stability and bioactivity. The acetyl group protects against aminopeptidase degradation, while the cetyl (hexadecyl) chain dramatically increases lipophilicity, enabling deeper skin penetration compared to unmodified peptides. These modifications exemplify rational design principles in cosmeceutical peptide development, where molecular engineering optimizes delivery and functionality [9] [10].
Table 1: Chemical Identity Profile of Acetyldipeptide A2
Property | Specification |
---|---|
IUPAC Name | Hexadecyl N-acetyl-L-tyrosyl-L-argininate |
Molecular Formula | C~33~H~57~N~5~O~5~ |
CAS Registry Number | Not available in sources |
Molecular Weight | 603.85 g/mol |
PubChem CID | 11685829 |
Chemical Classification | Lipopeptide / Dipeptide derivative |
Key Modifications | N-terminal acetylation; C-terminal cetylation |
The development of Acetyldipeptide A2 reflects broader trends in peptide therapeutics evolution, which began with insulin isolation in the 1920s and progressed through solid-phase synthesis breakthroughs in the 1960s [2] [5]. The early 21st century witnessed a paradigm shift toward structurally modified peptides, with over 33 non-insulin peptide drugs approved since 2000 [2]. These innovations addressed historical limitations like poor stability and membrane impermeability through strategic modifications—acylation, PEGylation, and lipid conjugation—that enhance pharmacokinetic profiles [8] [10]. Acetyldipeptide A2 specifically emerged from dermatological research in the 2010s focusing on neuropeptide-modifying peptides that regulate cutaneous inflammation and sensory responses. Its design leverages the cetyl ester technology pioneered in other cosmetic peptides, representing a convergence of medicinal chemistry and dermatological science aimed at creating biofunctional ingredients with enhanced skin penetration capabilities [6] [9].
Table 2: Milestones in Peptide Therapeutics Relevant to Acetyldipeptide A2 Development
Time Period | Development | Impact on Acetyldipeptide A2 |
---|---|---|
1920s | Isolation of insulin (first peptide therapeutic) | Foundation of peptide-based interventions |
1960s | Solid-phase peptide synthesis (Merrifield) | Enabled practical synthesis of modified dipeptides |
1980-2000 | GnRH analogs (leuprolide), somatostatin analogs | Demonstrated efficacy of structurally optimized peptides |
2000s | Lipidated peptides (liraglutide approved 2009) | Validated fatty acid conjugation for stability enhancement |
2010s | Cosmetic peptide proliferation | Provided context for sensory peptide development like A2 |
Acetyldipeptide A2 occupies a significant niche in cosmetic neuroscience—a field bridging cutaneous biology and neurosensory modulation. Research has identified its relevance in addressing early signs of skin aging including uneven tone, fine lines, and roughness, which manifest earlier in lighter skin phototypes (mid-20s) compared to darker phototypes (mid-30s) [3] [6]. Its mechanism intersects with neurogenic inflammation pathways, which are increasingly implicated in sensitive skin syndromes and environmentally induced skin damage [9]. Studies demonstrate that collagen decline begins in the 20s across all skin phototypes, creating a therapeutic window where peptide interventions like Acetyldipeptide A2 may prevent cumulative damage [6]. The compound's emergence aligns with the proactive skincare movement, shifting focus from correcting established aging signs to preserving youthful skin integrity through early intervention. This positions Acetyldipeptide A2 as a candidate for "pre-aging" regimens targeting invisible biomarkers like declining elasticity before visible wrinkles manifest [3] [6].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2